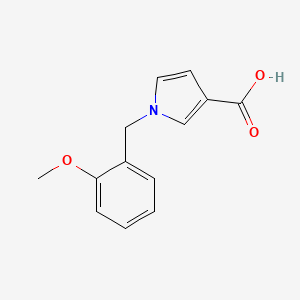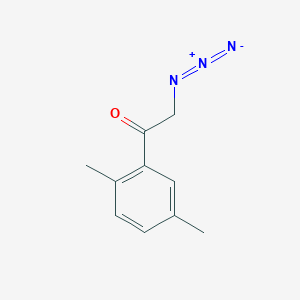![molecular formula C14H15NO2 B1470130 1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1500889-67-7](/img/structure/B1470130.png)
1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)methyl-1H-pyrrole-3-carboxylic acid (DMPPCA) is an important organic molecule used for a number of applications in the scientific community. It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound, and is used as a building block for many organic compounds. DMPPCA is synthesized from various sources, including petroleum and natural gas, and is known for its versatility in chemical synthesis. It is a versatile molecule, with a wide range of applications in chemical and biological research, including the synthesis of drugs and the production of polymers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complexes
A dicarboxylic acid derived from a similar compound was used to synthesize mononuclear complexes with zinc (+2) and copper (+2). These complexes exhibit diverse packing patterns and hydrogen bond interactions in their lattices, influenced by the presence or absence of water molecules, highlighting the compound's utility in coordination chemistry (Nath, Kalita, & Baruah, 2011).
Antimicrobial Agent Synthesis
A novel series of derivatives was synthesized for in vitro antimicrobial activity evaluation. These derivatives demonstrate significant antibacterial and antifungal activities, indicating the compound's potential as a template for new antimicrobial agents (Hublikar et al., 2019).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibit selective sensitivity to benzaldehyde-based derivatives. This property suggests the compound's application in developing fluorescence sensors for chemical detection (Shi et al., 2015).
Photoremovable Protecting Group for Carboxylic Acids
2,5-Dimethylphenacyl esters, related to the compound, were studied for their efficiency as photoremovable protecting groups in organic synthesis or biochemistry. This application is essential for "caged compounds" in biological research (Zabadal et al., 2001).
Synthesis of Pharmacologically Active Carboxamides
New substituted 1H-1-pyrrolylcarboxamides were synthesized, exhibiting pharmacological interest. The compounds used as N-acylating agents demonstrate the broader chemical utility of related pyrrole compounds in pharmaceutical chemistry (Bijev, Prodanova, & Nankov, 2003).
Eigenschaften
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-4-12(7-11(10)2)8-15-6-5-13(9-15)14(16)17/h3-7,9H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDXHVAKFKWFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal](/img/structure/B1470051.png)

![1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470056.png)
![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470057.png)
![1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470058.png)
![2-[1-(Oxan-4-yl)piperidin-4-yl]acetic acid](/img/structure/B1470060.png)




![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470067.png)
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470070.png)